AI-10-47

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

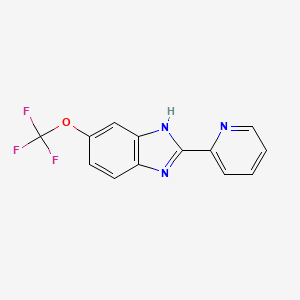

2-pyridin-2-yl-6-(trifluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3O/c14-13(15,16)20-8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNWHSDKJSOXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AI-10-47: A Technical Guide to its Action as a Protein-Protein Interaction Inhibitor in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

In inv(16) AML, the chromosomal inversion leads to the formation of the CBFβ-SMMHC fusion protein.[3][7] This oncoprotein sequesters RUNX1, a master regulator of hematopoiesis, preventing it from binding to its target DNA sequences and executing its normal transcriptional program.[3] This deregulation of RUNX1 activity is a key driver of leukemogenesis.

Signaling Pathway

References

- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AI-10-49 - Wikipedia [en.wikipedia.org]

- 6. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

The Role of AI-10-47 and its Derivatives in Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Oncogenic Driver in inv(16) AML

Acute myeloid leukemia (AML) with an inversion on chromosome 16 [inv(16)(p13.1q22)] is characterized by the formation of the oncogenic fusion protein CBFβ-SMMHC. This fusion protein plays a critical role in leukemia development by hijacking the normal function of the transcription factor RUNX1, a master regulator of hematopoiesis. The CBFβ-SMMHC protein outcompetes the wild-type CBFβ for binding to RUNX1, leading to the deregulation of RUNX1-mediated gene expression and subsequent leukemogenesis.

Mechanism of Action: Restoring RUNX1 Function

Restored RUNX1 activity triggers a cascade of downstream events, most notably the repression of the MYC oncogene.[1][2] RUNX1 achieves this by binding to distal enhancer regions of the MYC gene, leading to the displacement of activating chromatin remodeling complexes and the recruitment of repressive complexes.[1] The subsequent downregulation of MYC expression is a critical step in inducing apoptosis in inv(16) AML cells.

Quantitative Data Summary

| Compound | Assay | Cell Line/System | IC50 / Effect | Reference |

| AI-10-47 | CBFβ-RUNX Binding Inhibition | In vitro | IC50 = 3.2 μM | [3] |

| AI-10-49 | CBFβ-SMMHC/RUNX1 Binding Inhibition | In vitro (FRET) | IC50 = 0.26 μM | [4][5] |

| AI-10-49 | Cell Viability | ME-1 (inv(16) AML cell line) | IC50 = 0.6 μM | [6] |

| AI-10-49 | Cell Viability | Normal Human Bone Marrow Cells | IC50 > 25 μM | [6] |

| Treatment | Cell Type | Assay | Result | Reference |

| AI-10-49 (1 μM for 6 hours) | ME-1 cells | Co-Immunoprecipitation | 90% dissociation of RUNX1 from CBFβ-SMMHC | [6] |

| AI-10-49 (1 μM for 6 hours) | ME-1 cells | Co-Immunoprecipitation | 15% dissociation of RUNX1 from wild-type CBFβ | [6] |

| AI-10-49 (1 μM for 6 hours) | ME-1 cells | ChIP | 8-fold increase in RUNX1 occupancy at RUNX3 promoter | [6] |

| AI-10-49 (1 μM for 6 hours) | ME-1 cells | ChIP | 2.2-fold increase in RUNX1 occupancy at CSF1R promoter | [6] |

| AI-10-49 (1 μM for 6 hours) | ME-1 cells | ChIP | 8-fold increase in RUNX1 occupancy at CEBPA promoter | [6] |

| AI-10-49 (5 μM and 10 μM for 48 hours) | Primary inv(16) AML patient cells | Cell Viability | Reduced viability | [7] |

| AI-10-49 | Primary normal karyotype AML patient cells | Cell Viability | No significant effect | [7] |

| Treatment Group | Animal Model | Metric | Result | Reference |

| Vehicle (DMSO) | Mouse model of inv(16) AML | Median Leukemia Latency | 33.5 days | [6] |

| AI-10-49 (200 mg/kg/day) | Mouse model of inv(16) AML | Median Leukemia Latency | 61 days | [6] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for CBFβ-SMMHC/RUNX1 Interaction

Protocol:

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody specific for RUNX1 to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins.

Chromatin Immunoprecipitation (ChIP) for RUNX1 Target Gene Occupancy

Protocol:

-

Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G agarose beads. Incubate a portion of the chromatin with an anti-RUNX1 antibody overnight at 4°C. A no-antibody or IgG control should be included.

-

Immune Complex Capture and Washing: Add Protein A/G agarose beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific interactions.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, followed by DNA purification using a commercial kit or phenol-chloroform extraction.

-

Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA).

Cell Viability (MTT) Assay

Protocol:

-

Cell Seeding: Seed leukemia cells (e.g., ME-1) or normal bone marrow cells in a 96-well plate at a predetermined optimal density.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.

Annexin V/7-AAD Apoptosis Assay

Protocol:

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered to be in early apoptosis, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Experimental workflow for Co-Immunoprecipitation.

Caption: Experimental workflow for Chromatin Immunoprecipitation.

Conclusion and Future Directions

Future research should focus on several key areas:

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Apoptosis assay by flow cytometry [bio-protocol.org]

- 4. bosterbio.com [bosterbio.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RUNX1 inhibits proliferation and induces apoptosis of t(8;21) leukemia cells via KLF4-mediated transactivation of P57 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Target Validation of AI-10-47 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

Signaling Pathway Disruption by AI-10-47

Quantitative Data Presentation

| Compound | Assay | Target | IC50 | Reference |

| This compound | FRET | CBFβ-RUNX Binding | 3.2 µM | [1] |

| AI-10-49 | FRET | CBFβ-SMMHC-RUNX1 Binding | 260 nM | [3] |

| AI-10-49 | Cell Growth | ME-1 (inv(16) AML cell line) | 0.6 µM | [3] |

| AI-4-83 | Cell Growth | ME-1 (inv(16) AML cell line) | ~3 µM | [3] |

| Compound | Cell Type | Concentration | Effect | Reference |

| AI-10-49 | Primary inv(16) AML cells | 5 µM | Reduced viability | [3] |

| AI-10-49 | Primary inv(16) AML cells | 10 µM | Reduced viability | [3] |

| AI-10-49 | Primary inv(16) AML cells | 5 µM | 40% reduction in CFUs | [3] |

| AI-10-49 | Primary inv(16) AML cells | 10 µM | 60% reduction in CFUs | [3] |

| This compound | AML cells with normal karyotype | Not specified | No change in CFUs | [3] |

| This compound | CD34+ cord blood cells | Not specified | No change in CFUs | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to quantify the inhibition of the CBFβ-RUNX1 interaction.

Workflow Diagram:

Caption: Workflow for the FRET-based protein-protein interaction assay.

Protocol:

-

Assay Plate Setup: In a microplate, combine the Cerulean-Runt domain, Venus-CBFβ, and the inhibitor at various concentrations. Include a DMSO vehicle control.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

-

Fluorescence Measurement: Excite the Cerulean fluorophore and measure the emission intensities at 474 nm (Cerulean emission) and 525 nm (Venus emission due to FRET).[2]

-

Data Analysis: Calculate the ratio of the emission intensity at 525 nm to that at 474 nm. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to validate the disruption of the CBFβ-RUNX1 interaction within a cellular context.

Workflow Diagram:

Caption: Workflow for Co-Immunoprecipitation to assess protein interaction.

Protocol:

-

Cell Lysis: Harvest the cells and lyse them using a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA).[2]

-

Immunoprecipitation: Add anti-RUNX1 antibody and Protein A agarose beads to the cell lysates. Rotate the mixture for 5 hours to allow for the immunoprecipitation of RUNX1 and its binding partners.[2]

-

Washing: Pellet the beads and wash them multiple times with an appropriate buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

Cell Viability Assay (Annexin V and 7-AAD Staining)

This assay quantifies the induction of apoptosis and cell death in response to treatment.

Protocol:

-

Staining: Harvest the cells and stain with Annexin V (to detect early apoptotic cells) and 7-Aminoactinomycin D (7-AAD) (to detect late apoptotic/necrotic cells) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of viable (Annexin V- and 7-AAD-), early apoptotic (Annexin V+ and 7-AAD-), and late apoptotic/necrotic (Annexin V+ and 7-AAD+) cells. Calculate the percent viability relative to the vehicle control.[3]

Conclusion

References

chemical structure and properties of AI-10-47

Introduction

Chemical Structure and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(pyridin-2-yl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole | [3] |

| CAS Number | 1256094-31-1 | [3][4] |

| Molecular Formula | C₁₃H₈F₃N₃O | [3][4] |

| Molecular Weight | 279.22 g/mol | [3][4] |

| Appearance | Solid powder | [3] |

| Purity | >98% | [3] |

| SMILES | FC(F)(F)OC1=CC=C2NC(C3=NC=CC=C3)=NC2=C1 | [3] |

| Solubility | DMSO: 100 mg/mL (358.14 mM) | [4] |

Mechanism of Action

Biological and Pharmacological Properties

| Assay Type | Parameter | Value | Cell Line(s) | Reference |

| Biochemical Assay | FRET IC₅₀ | 3.2 µM | N/A | [4][5] |

| Cell-Based Assay | CBFβ-RUNX1 Binding | Weakly reduced at 10 µM | SEM | [4][5] |

| Cell Growth Assay | Growth Inhibition | Significant | ME-1, TUR, M0-91, THP-1, U937 | [4][5] |

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AI-10-49 - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AI-10-49 | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]

The Pharmacophore of AI-10-47: A Technical Guide to Inhibiting the CBFβ-RUNX Interaction

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Allosteric Inhibition

Quantitative Analysis of Inhibitor Potency

| Compound | FRET IC50 (μM) for CBFβ-RUNX Binding | Notes |

| AI-10-47 | 3.2[5][7] | Improved activity and metabolic stability over AI-4-57 due to the trifluoromethoxy substitution.[4] Weakly reduces CBFβ binding to RUNX1 in cells, potentially due to poor solubility.[7] |

| AI-4-57 | 22[1][5] | The initial lead compound from which this compound was developed.[4][6] |

| AI-10-104 | 1.25[4] | An analog of this compound with improved potency. |

| AI-14-91 | Not explicitly stated in snippets | An active inhibitor of CBFβ-RUNX binding. |

| AI-4-88 | >240[1] | An inactive analog, often used as a negative control.[1] |

| AI-10-49 | 0.26 (for CBFβ-SMMHC-RUNX1)[5] | A bivalent inhibitor derived from this compound, showing enhanced potency and selectivity for the oncogenic fusion protein CBFβ-SMMHC.[6] |

Signaling Pathway and Inhibition

The Pharmacophore of this compound

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay

This assay quantitatively measures the inhibition of the CBFβ-RUNX interaction in vitro.

Principle: A donor fluorophore (e.g., Cerulean) is fused to the RUNX1 Runt domain, and an acceptor fluorophore (e.g., Venus) is fused to CBFβ. When the two proteins interact, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the acceptor's emission and an increase in the donor's emission.

Protocol:

-

Protein Preparation: Express and purify Cerulean-Runt domain and Venus-CBFβ fusion proteins.

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris pH 7.5, 150 mM NaCl.

-

Compound Addition: Add the diluted compounds to the wells. The final DMSO concentration should be kept constant (e.g., <1%).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.

Co-Immunoprecipitation (Co-IP)

This assay validates the disruption of the CBFβ-RUNX1 interaction within a cellular context.

Principle: An antibody targeting a "bait" protein (e.g., RUNX1) is used to pull it down from a cell lysate. If a "prey" protein (e.g., CBFβ) is interacting with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting. This compound should reduce the amount of CBFβ that co-precipitates with RUNX1.

Protocol:

-

Cell Lysis: Harvest approximately 4 x 10^6 cells and lyse them in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[4]

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C.[9][10]

-

Immunoprecipitation:

-

Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specifically bound proteins.[9][11]

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both RUNX1 and CBFβ to detect the presence and relative amounts of each protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm direct binding of the inhibitor to CBFβ and to map the binding site.

Principle: Techniques like Saturation Transfer Difference (STD) NMR and 1H-15N HSQC are employed. In STD NMR, saturation is applied to the protein, and this saturation is transferred to a binding ligand, allowing for the identification of binding epitopes. In 1H-15N HSQC, the chemical shifts of the protein's backbone amides are monitored upon ligand addition. Significant chemical shift perturbations (CSPs) indicate residues in and around the binding pocket.

Protocol (1H-15N HSQC as an example):

-

Protein Preparation: Prepare a sample of uniformly 15N-labeled CBFβ (e.g., 0.5 mM) in a suitable NMR buffer.[4]

-

Data Acquisition (Apo): Record a baseline 1H-15N HSQC spectrum of the 15N-CBFβ sample.

-

Data Acquisition (Holo): Record a 1H-15N HSQC spectrum after each addition of the compound.

-

Data Analysis: Overlay the spectra from the apo and holo states. Analyze the chemical shift perturbations of the backbone amide signals. Residues with significant CSPs are likely involved in the binding interaction. This data can be mapped onto the 3D structure of CBFβ to visualize the binding site.[4]

Conclusion

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AI-10-49 - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Preliminary Efficacy of AI-10-47: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficacy Data

Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction

| Assay Type | Target | IC50 (μM) | Reference |

| FRET Assay | CBFβ-RUNX1 Binding | 3.2 | [1] |

Table 2: Efficacy in Leukemia Cell Lines

| Cell Line | Description | Effect of AI-10-47 | Reference |

| ME-1 | Human Leukemia | Significant growth inhibition | [1] |

| TUR | Human Leukemia | Significant growth inhibition | [1] |

| M0-91 | Human Leukemia | Significant growth inhibition | [1] |

| THP-1 | Human Leukemia | Significant growth inhibition | [1] |

| U937 | Human Leukemia | Significant growth inhibition | [1] |

| SEM | Acute Myeloid Leukemia | Weakly reduced CBFβ binding to RUNX1 at 10 μM (potentially due to poor solubility) | [1] |

Note: Specific IC50 values for cell growth inhibition have not been detailed in the reviewed literature.

Mechanism of Action and Signaling Pathway

Experimental Protocols

Co-Immunoprecipitation Assay for CBFβ-RUNX1 Interaction

Cell Line: SEM (Acute Myeloid Leukemia)

Protocol:

-

Cell Lysis: Lyse the cells in modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA).

-

Immunoprecipitation:

-

Incubate cell lysates with anti-RUNX1 antibody and Protein A-agarose beads.

-

Rotate the mixture for 5 hours at 10 rpm.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against CBFβ and RUNX1 to detect the amount of CBFβ co-immunoprecipitated with RUNX1.

Förster Resonance Energy Transfer (FRET) Assay

Protocol Outline:

-

Protein Preparation: Purified Cerulean-tagged Runt domain of RUNX1 and Venus-tagged CBFβ are used as the FRET pair.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: The plate is incubated to allow the inhibitor to interact with the proteins.

-

FRET Measurement: The fluorescence emission is measured at two wavelengths (e.g., 474 nm for Cerulean and 525 nm for Venus) following excitation of the donor (Cerulean).

-

Data Analysis: The ratio of acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

General Protocol:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined optimal density.

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate the IC50 for growth inhibition.

Conclusion

References

in vitro activity of the small molecule AI-10-47

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 6. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AI-10-47 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Quantitative Analysis of AI-10-47 Activity

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (CBFβ-RUNX Binding) | 3.2 µM | - | [3] |

| Growth Inhibition | Significant | ME-1, TUR, M0-91, THP-1, U937 | [3] |

| CBFβ-RUNX1 Binding in cells | Weak reduction at 10 µM (6h) | SEM | [3] |

Experimental Protocols

Protocol 1: Cell Viability Assay using DAPI Staining

Materials:

-

Leukemia cell lines (e.g., ME-1, SEM)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

DMSO (vehicle control)

-

96-well plates

-

DAPI solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Culture leukemia cells to a logarithmic growth phase. Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/mL in a final volume of 100 µL per well.[2]

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Cell Staining: After incubation, harvest the cells and wash them with PBS. Resuspend the cells in DAPI staining solution according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. DAPI is a fluorescent stain that binds to DNA but is excluded by viable cells with intact membranes. Therefore, DAPI-negative cells are scored as viable.[2]

-

Data Analysis: Determine the percentage of viable cells for each treatment condition relative to the vehicle control. At least 2 x 10^4 events should be recorded for each sample.[2]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction

Materials:

-

SEM cell line

-

DMSO

-

Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors

-

Anti-RUNX1 antibody

-

Protein A-Agarose beads

-

IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, 0.25% sodium deoxycholate)

-

SDS-PAGE and Western blotting reagents

-

Anti-CBFβ antibody

-

Anti-RUNX1 antibody for Western blot

Procedure:

-

Cell Lysis: Harvest the cells and lyse them in modified RIPA buffer on ice.

-

Immunoprecipitation: a. Pre-clear the cell lysates by incubating with Protein A-Agarose beads. b. Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation. c. Add Protein A-Agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with IP buffer I to remove non-specific binding proteins.

-

Elution and Analysis: a. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Perform a Western blot analysis using primary antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins. A reduction in the CBFβ band in the this compound treated sample compared to the control indicates disruption of the interaction.

Mandatory Visualization

References

- 1. Combatting Leukemia: RUNX1 and CBFβ Interaction Interupted [users.cs.duke.edu]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ashpublications.org [ashpublications.org]

- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for AI-10-47 in a FRET Assay for Binding Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway of CBFβ-RUNX

Quantitative Data

| Compound | Target Interaction | Assay Type | IC50 (μM) | Reference |

| This compound | CBFβ-RUNX | FRET | 3.2 | [1][2] |

Experimental Protocols

FRET-Based Binding Inhibition Assay

Materials and Reagents:

-

Proteins:

-

Purified Cerulean-Runt domain fusion protein

-

Purified Venus-CBFβ fusion protein

-

-

Inhibitor:

-

Assay Buffer (example composition):

-

50 mM HEPES, pH 7.5

-

150 mM NaCl

-

1 mM DTT

-

0.01% Tween-20

-

0.1% Bovine Serum Albumin (BSA)

-

-

Assay Plate:

-

Black, low-volume 384-well plate

-

-

Plate Reader:

-

A microplate reader capable of TR-FRET measurements, with excitation and emission filters for Cerulean and Venus.

-

Experimental Workflow:

Protocol Steps:

-

Reagent Preparation:

-

Prepare a 2X working solution of Cerulean-Runt (200 nM) and Venus-CBFβ (200 nM) in Assay Buffer.

-

-

Assay Plate Setup:

-

Add 10 µL of the 2X protein mix (Cerulean-Runt and Venus-CBFβ) to each well.

-

The final volume in each well will be 20 µL, with final protein concentrations of 100 nM each.[3]

-

Incubation:

-

Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

-

FRET Measurement:

-

Data Analysis:

-

Calculate the FRET ratio for each well by dividing the emission intensity at 525 nm by the emission intensity at 475 nm.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Logical Relationship of Binding Inhibition:

The principle of the FRET assay for binding inhibition is based on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. When CBFβ and RUNX are in close proximity (bound), FRET occurs. The addition of an inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Conclusion

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with AI-10-47

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of AI-10-47

Data Presentation: this compound and Derivative IC50 Values

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | ME-1 | Acute Myeloid Leukemia (inv(16)) | Not explicitly stated, but less potent than AI-10-49 | [9] |

| AI-10-49 | ME-1 | Acute Myeloid Leukemia (inv(16)) | 0.6 | [9][10] |

| AI-10-49 | Normal Human Bone Marrow | Non-cancerous | > 25 | [9][10] |

| This compound | Panel of 11 Leukemia Cell Lines | Leukemia | Significant growth inhibition observed | [5] |

| This compound | Basal-like Breast Cancer Cell Lines | Triple-Negative Breast Cancer | Efficacy demonstrated | [5] |

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[12]

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Complete cell culture medium

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Assay Reagent Preparation and Addition:

-

Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

-

Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add 100 µL of the CellTiter-Glo® Reagent to each well.

-

-

Signal Stabilization and Measurement:

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only) from all readings.

-

Plot the data and determine the IC50 value.

-

Experimental Workflow Visualization

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers. [vivo.weill.cornell.edu]

- 3. Integrative analysis of RUNX1 downstream pathways and target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RUNX/CBFβ Complex in Breast Cancer: A Conundrum of Context - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The interaction between RUNX2 and core binding factor beta (CBFβ) as a potential therapeutic target in canine osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upstream and downstream targets of RUNX proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. worldwide.promega.com [worldwide.promega.com]

Application Notes and Protocols for Colony Forming Unit (CFU) Assay Using AI-10-47

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony Forming Unit (CFU) assay, also known as the clonogenic assay, is a fundamental in vitro method used to assess the proliferative capacity of single cells and their ability to form colonies.[1] This assay is a gold standard for evaluating the function of hematopoietic stem and progenitor cells and is widely employed in preclinical drug development to determine the cytotoxic and cytostatic effects of novel compounds.[2][3]

Mechanism of Action of AI-10-47

Experimental Data

| Compound | Cell Type | Concentration(s) | Effect on Colony Formation |

| This compound | Primary human AML cells (normal karyotype) | 5 µM, 10 µM | No significant change in CFUs relative to vehicle control.[5] |

| AI-10-49 | Primary human inv(16) AML cells | 5 µM, 10 µM | Dose-dependent reduction in CFUs (40% and 60% inhibition, respectively).[5] |

| AI-10-49 | Primary human AML cells (normal karyotype) | Not specified | No significant change in CFUs.[5] |

| AI-10-49 | CD34+ cord blood cells | Not specified | No significant change in CFUs.[5] |

Protocol: Colony Forming Unit (CFU) Assay with this compound

This protocol is a general guideline and may require optimization based on the specific cell type and experimental objectives.

Materials

-

Cells: Leukemia cell lines (e.g., ME-1, SEM) or primary patient-derived cancer cells.

-

Culture Medium: Appropriate base medium (e.g., RPMI-1640, IMDM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and necessary cytokines.

-

Semi-solid Medium: MethoCult™ or similar methylcellulose-based medium.

-

Positive Control: A known cytotoxic or cytostatic agent.

-

Sterile Labware: 35 mm culture dishes, sterile tubes, pipettes.

-

Incubator: 37°C, 5% CO₂, and high humidity.

-

Microscope: Inverted microscope for colony counting.

-

Staining (Optional): Crystal Violet solution.

Experimental Workflow

Step-by-Step Procedure

-

Cell Preparation:

-

Harvest cells from culture and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability.

-

Resuspend the cells in the appropriate culture medium to achieve a single-cell suspension at the desired concentration.

-

-

-

Plating in Semi-Solid Medium:

-

Following treatment, wash the cells to remove the compound.

-

Resuspend the treated cells in a small volume of culture medium.

-

Add the cell suspension to the semi-solid medium (e.g., MethoCult™) at a ratio that will result in a suitable number of colonies for counting (typically 30-100 colonies per dish).

-

Vortex the mixture thoroughly to ensure a homogenous cell distribution.

-

Let the tube stand for 5-10 minutes to allow air bubbles to escape.

-

Using a syringe with a blunt-end needle, dispense the mixture into 35 mm culture dishes. Ensure the mixture is evenly distributed.

-

-

Incubation:

-

Place the culture dishes in a larger secondary container with a dish of sterile water to maintain humidity.

-

Incubate at 37°C with 5% CO₂ for 10-14 days, or until colonies are of a sufficient size for counting.

-

-

Colony Counting and Analysis:

-

A colony is typically defined as a cluster of more than 50 cells.

-

Count the colonies in each dish using an inverted microscope. A counting grid can be used for standardization.

-

(Optional) For visualization and archiving, colonies can be stained with Crystal Violet.

-

Calculate the Plating Efficiency (PE) for the vehicle control:

-

PE (%) = (Number of colonies counted / Number of cells plated) x 100

-

-

-

Percent Inhibition (%) = [1 - (Number of colonies in treated sample / Number of colonies in vehicle control)] x 100

-

-

Troubleshooting and Considerations

-

Low Colony Formation: This could be due to low cell viability, suboptimal cell seeding density, or issues with the semi-solid medium. Ensure all reagents are fresh and cells are healthy.

-

Confluent Colonies: If colonies are too numerous to count individually, reduce the initial cell seeding density.

-

Automated vs. Manual Counting: For higher throughput and more objective quantification, automated colony counters can be utilized.[1]

Conclusion

References

- 1. agilent.com [agilent.com]

- 2. stemcell.com [stemcell.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing AI-10-47 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

| Property | Value |

| Molecular Formula | C₁₃H₈F₃N₃O[2] |

| Molecular Weight | 279.22 g/mol [2] |

| Appearance | Solid, off-white to gray powder[1] |

| CAS Number | 1256094-31-1[1][2] |

| IC₅₀ | 3.2 μM for CBFβ-RUNX binding[1][2] |

| Solubility in DMSO | 100 mg/mL (358.14 mM)[1][2] |

| Desired Stock Concentration | Mass of AI-10-47 (for 1 mg) | Volume of DMSO | Mass of this compound (for 5 mg) | Volume of DMSO | Mass of this compound (for 10 mg) | Volume of DMSO |

| 1 mM | 1 mg | 3.5814 mL | 5 mg | 17.9070 mL | 10 mg | 35.8141 mL |

| 5 mM | 1 mg | 0.7163 mL | 5 mg | 3.5814 mL | 10 mg | 7.1628 mL |

| 10 mM | 1 mg | 0.3581 mL | 5 mg | 1.7907 mL | 10 mg | 3.5814 mL |

Calculations are based on a molecular weight of 279.22 g/mol .

Experimental Protocols

Materials and Equipment

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Storage Conditions:

-

Working Solution Preparation: When ready to use, thaw an aliquot at room temperature. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer immediately before use.

Mandatory Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

Application Notes and Protocols for AI-10-47: Optimizing Incubation Time for Efficacy

For Researchers, Scientists, and Drug Development Professionals

The determination of the ideal incubation time is paramount and is contingent on the specific experimental endpoint, be it the direct disruption of the CBFβ-RUNX1 interaction, downstream gene expression changes, or ultimate cellular fate.

Quantitative Data Summary

Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction

| Compound | Assay Type | IC50 (μM) | Cell Line/System | Reference |

| AI-10-47 | FRET-based assay | 3.2 | In vitro | [2] |

| AI-10-104 | FRET-based assay | 1.25 | In vitro | [1] |

| AI-14-91 | FRET-based assay | Not specified | In vitro | [1] |

| AI-4-57 | FRET-based assay | 22 | In vitro | [2] |

| Compound | Assay Type | Concentration | Incubation Time | Cell Line | Observed Effect | Reference |

| This compound | Co-Immunoprecipitation | 10 µM | 6 hours | SEM | Weakly reduced CBFβ binding to RUNX1 | [1] |

| This compound | Cell Viability (Annexin V/7-AAD) | Dose-range | 48 hours | Primary inv(16) AML cells | Dose-dependent decrease in viability | [3] |

| This compound | Cell Viability (MTT) | Dose-range | 48 hours | ME-1 cells | Dose-dependent decrease in viability | [3] |

| AI-10-104 | RNA-Seq | 5 µM | 6 and 24 hours | OVCAR8 | Alterations in gene expression | [4] |

| AI-10-104 | Cell Cycle Analysis | 10 µM | 24 and 48 hours | OVCAR8 | Increase in S-phase cell population | [4] |

| AI-10-49 | Co-Immunoprecipitation | 1 µM | 3 and 6 hours | ME-1 | 90% dissociation of CBFβ-SMMHC from RUNX1 at 6 hours | [3] |

| AI-10-49 | ChIP-qPCR | 1 µM | 6 hours | ME-1 | Increased RUNX1 occupancy at target gene promoters | [3][5] |

| AI-14-91 | Gene Expression (qRT-PCR) | 20 µM | 6, 12, 24, and 48 hours | MCF10A | Altered expression of HES1 and H2AFX | [6] |

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction Disruption

Materials:

-

SEM (or other suitable leukemia) cell line

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, protease and phosphatase inhibitors)

-

Anti-RUNX1 antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., IP lysis buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, 1 mM dithiothreitol, 1 mM NaF and 100 µM PMSF)

-

SDS-PAGE and Western blotting reagents

-

Anti-CBFβ antibody

-

Anti-RUNX1 antibody (for input control and IP confirmation)

Procedure:

-

Cell Seeding and Treatment:

-

Seed 4 x 10^6 SEM cells per condition in complete medium.

-

Incubate for 6 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with modified RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract. Determine protein concentration using a standard protein assay (e.g., BCA).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate 1-2 mg of pre-cleared protein lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them three to five times with wash buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-CBFβ and anti-RUNX1 antibodies to detect the co-immunoprecipitated CBFβ and the immunoprecipitated RUNX1, respectively.

-

Protocol 2: Cell Viability Assay to Determine Cytotoxic or Anti-Proliferative Effects

Materials:

-

Cancer cell line of interest (e.g., ME-1, primary AML cells)

-

DMSO (vehicle control)

-

Complete cell culture medium

-

96-well plates

-

MTT reagent and solubilization solution, or Annexin V/7-AAD staining kit

-

Plate reader (for MTT assay) or flow cytometer (for Annexin V/7-AAD)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density optimized for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

-

-

Compound Treatment:

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[3]

-

Assessment of Cell Viability:

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

For Annexin V/7-AAD Staining:

-

Harvest the cells from each well.

-

Stain the cells with Annexin V and 7-AAD according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of viable, apoptotic, and necrotic cells.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Visualizations

CBFβ-RUNX1 Signaling Pathway and Inhibition by this compound

Experimental Workflow for Determining Optimal Incubation Time

References

- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the RUNX1-CBFβ transcription factor complex compromises mammary epithelial cell identity: a phenotype potentially stabilized by mitotic gene bookmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: AI-10-47 in Gene Expression Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway

Quantitative Data

Table 1: In Vitro Inhibitory Activity

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | FRET | CBFβ-RUNX Binding | 3.2 µM | [2] |

| AI-10-49 | FRET | CBFβ-SMMHC-RUNX1 Binding | 0.26 µM | [3][6] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | Effect | IC50 / Concentration | Reference |

| AI-10-49 | ME-1 (inv(16) AML) | Cell Viability (MTT) | Inhibition of cell growth | 0.6 µM | [3] |

| AI-10-49 | Primary inv(16) AML cells | Cell Viability (Annexin V) | Reduced viability | ~5-10 µM | [3] |

| This compound | Primary inv(16) AML cells | Cell Viability (Annexin V) | Less potent than AI-10-49 | >10 µM | [3] |

| AI-10-49 | Normal human bone marrow | Cell Viability (MTT) | Negligible effect | >25 µM | [5] |

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction

Materials:

-

Cell line of interest (e.g., ME-1 for CBFβ-SMMHC-RUNX1, SEM for CBFβ-RUNX1)

-

Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors

-

Anti-RUNX1 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Antibodies for Western blotting (e.g., anti-CBFβ, anti-RUNX1)

Procedure:

-

Cell Lysis: Harvest cells and lyse in modified RIPA buffer on ice for 30 minutes.

-

Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.[1]

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washes: Pellet the beads and wash 3-5 times with ice-cold lysis buffer.

-

Elution: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-CBFβ and anti-RUNX1 antibodies.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-IP to detect protein interaction disruption.

Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by qPCR

Materials:

-

ME-1 or other suitable cell line

-

Formaldehyde for cross-linking

-

ChIP lysis buffer, dilution buffer, and wash buffers

-

Anti-RUNX1 antibody for ChIP

-

Protein A/G magnetic beads

-

Reagents for reverse cross-linking and DNA purification

-

Primers for qPCR targeting promoter regions of known RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA)

Procedure:

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-RUNX1 antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a standard column-based method.

-

qPCR: Perform qPCR using primers specific for the promoter regions of RUNX1 target genes. Express the results as fold enrichment relative to a negative control region and normalized to the input DNA.

Protocol 3: Gene Expression Analysis by RT-qPCR

Materials:

-

Cell line of interest

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., RUNX3, CSF1R, CEBPA) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for each sample.

-

qPCR:

-

Set up qPCR reactions with primers for the target genes and a housekeeping gene.

-

Run the qPCR on a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the DMSO control.

Applications in Drug Development

-

Target Validation: These compounds can be used to validate the CBFβ-RUNX interaction as a therapeutic target in various cancers.

-

Biomarker Discovery: Gene expression profiling of cells treated with these inhibitors can help identify biomarkers to predict response or monitor treatment efficacy.

Conclusion

References

- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Studying the Effects of AI-10-47, a CBFβ-RUNX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-10-47

Data Presentation

Table 1: In Vitro Efficacy of this compound and Related Compounds

| Compound | Target | Assay | Cell Line(s) | IC50 / Effect | Reference(s) |

| This compound | CBFβ-RUNX | FRET Assay | - | 3.2 μM | [1] |

| This compound | Cell Growth | Viability Assay | ME-1, TUR, M0-91, THP-1, U937 | Significant Inhibition | [1] |

| AI-10-49 | CBFβ-SMMHC/RUNX1 | FRET Assay | - | 0.26 μM | [3] |

| AI-10-49 | Cell Viability | Annexin V/7AAD | ME-1 (inv(16) AML) | IC50 = 0.6 μM | [4] |

| AI-10-49 | Cell Viability | MTT Assay | Normal Bone Marrow | IC50 > 25 μM | [4] |

Table 2: Effect of CBFβ-RUNX Inhibition on Target Gene Expression

| Inhibitor | Cell Line | Target Gene | Effect on Expression | Fold Change | Reference(s) |

| AI-10-49 | ME-1 | RUNX3 | Increased | ~8-fold increase in RUNX1 occupancy | [4] |

| AI-10-49 | ME-1 | CSF1R | Increased | ~2.2-fold increase in RUNX1 occupancy | [4] |

| AI-10-49 | ME-1 | CEBPA | Increased | ~8-fold increase in RUNX1 occupancy | [4] |

| AI-10-49 | ME-1 | MYC | Decreased | >10-fold repression | [5] |

Mandatory Visualizations

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate Disruption of CBFβ-RUNX1 Interaction

Materials:

-

Leukemia cell line (e.g., SEM)

-

Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)

-

Anti-RUNX1 antibody (for immunoprecipitation)

-

Anti-CBFβ antibody (for Western blotting)

-

Protein A/G magnetic beads

-

Western blot reagents and equipment

Procedure:

-

Cell Lysis: Harvest cells and lyse in modified RIPA buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing (Optional): Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add anti-RUNX1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash three times with ice-cold lysis buffer.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-CBFβ and anti-RUNX1 antibodies.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

Materials:

-

Cancer cell line of interest

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

-

Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence on a plate-reading luminometer.

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Normalize the data to the DMSO control wells (set to 100% viability).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Materials:

-

Leukemia cell line

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample and wash with PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for RUNX1

Materials:

-

Cell line of interest

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-RUNX1 antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Chromatin Preparation: Lyse the cells and nuclei, then shear the chromatin to fragments of 200-600 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-RUNX1 antibody overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence on a next-generation sequencing platform.

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of RUNX1 enrichment.

-

Perform motif analysis to confirm the enrichment of RUNX1 binding motifs within the called peaks.

-

Annotate peaks to nearby genes to identify potential RUNX1 target genes.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting weak inhibition with AI-10-47 in cells

Troubleshooting Guide: Weak Inhibition of AI-10-47 in Cellular Assays

Step 1: Verify Compound Integrity and Stock Solution

Answer: Improper storage or stock preparation can lead to compound degradation or precipitation, resulting in reduced activity.

-

Stock Solution Preparation:

-

To aid dissolution, warming the tube at 37°C for 10 minutes and/or brief sonication in an ultrasonic bath is recommended.[3]

-

Prepare high-concentration stock solutions (e.g., 10 mM in 100% DMSO) to minimize the volume of DMSO added to your cell culture medium. The final DMSO concentration in the culture should ideally be below 0.5% to avoid solvent-induced cytotoxicity.

Step 2: Optimize Compound Delivery in Cell Culture

Question: My stock solution is fine, but I still see weak inhibition. How can I improve the compound's performance in my cell-based assay?

-

Final Concentration and Incubation Time:

-

Media Formulation:

-

The presence of serum proteins can sometimes aid in the solubilization of hydrophobic compounds. Compare results in serum-free versus serum-containing media if your experimental design allows.

-

Step 3: Assess Target Engagement and Cell Viability

Answer: It is crucial to differentiate between specific on-target effects and non-specific effects or cytotoxicity.

-

Co-Immunoprecipitation (Co-IP): This is a key assay to directly measure the disruption of the CBFβ-RUNX1 interaction. A detailed protocol is provided below. If you observe weak disruption, consider the solubility issues mentioned above.

-

Cell Viability Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells and can indicate growth inhibition. A detailed MTT assay protocol is provided below. It's important to include appropriate controls, including a vehicle control (DMSO) and a positive control for cell death if available.

-

Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. This will help you identify the optimal concentration range for your experiments.

Step 4: Consider Alternative Compounds

Answer: For some applications, a more potent analog may be necessary.

Experimental Protocols

Co-Immunoprecipitation to Detect CBFβ-RUNX1 Interaction

Materials:

-

Cells (e.g., SEM cells)

-

DMSO (anhydrous)

-

Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)

-

Anti-RUNX1 antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., IP buffer I: 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate)

-

SDS-PAGE loading buffer

-

Anti-CBFβ antibody for Western blotting

Procedure:

-

Cell Lysis: Harvest the cells and lyse them in modified RIPA buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the anti-RUNX1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-

Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washes:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold wash buffer.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE loading buffer.

-

Boil the samples for 5-10 minutes to elute the protein complexes.

-

MTT Assay for Cell Viability

Materials:

-

Cells of interest

-

96-well plates

-

DMSO (anhydrous)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance and normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.

Quantitative Data Summary

| Compound | Assay Type | Cell Line/Target | IC50 | Reference |

| This compound | FRET | CBFβ-RUNX binding | 3.2 μM | [1] |

| Cell Growth | ME-1 | Weakly active at 10 µM | [1] | |

| Cell Growth | TUR, M0-91, THP-1, U937 | Significantly inhibits | [1] | |

| AI-10-49 | FRET | CBFβ-SMMHC/RUNX1 | 0.26 µM | [4] |

| Cell Growth | ME-1 | 0.6 µM | [6] | |

| Cell Growth | Normal human bone marrow | > 25 µM | [6] |

Signaling Pathway and Experimental Workflow Diagrams

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Core-Binding Factor Subunit Beta (CBFβ) and Runt-related transcription factor 1 (RUNX1).[1] This interaction is crucial for the transcriptional activity of RUNX1, which plays a key role in hematopoiesis and is often dysregulated in cancer.

Q2: Why is this compound's inhibition often weak in cell-based assays? A2: The primary reason for weak inhibition in cellular environments is the poor aqueous solubility of this compound.[1][2] This can lead to precipitation in cell culture media, reducing the effective concentration of the compound that is available to the cells.

Q3: Are there any known off-target effects of this compound? A3: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors. Researchers should always include appropriate controls to validate that the observed phenotype is due to the intended on-target activity. For example, comparing its effects to a more specific analog like AI-10-49 could provide insights into specificity.[10]

Q4: Can I use this compound in animal models? A4: While there is more in vivo data available for its more potent derivative, AI-10-49, the feasibility of using this compound in animal models would depend on its pharmacokinetic and pharmacodynamic properties, which may be challenging due to its solubility. AI-10-49 was developed specifically to improve upon the in vivo properties of earlier generation compounds.[5][6]

Q5: What cell lines are known to be sensitive to this compound? A5: this compound has been shown to significantly inhibit the growth of several leukemia cell lines, including ME-1, TUR, M0-91, THP-1, and U937.[1] However, the potency can vary between cell lines, and it is recommended to determine the IC50 in your specific cell line of interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AI-10-49 - Wikipedia [en.wikipedia.org]

- 6. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

optimizing AI-10-47 concentration for in vitro studies

Technical Support Center: AI-10-47

Frequently Asked Questions (FAQs)

Q2: What is a recommended starting concentration range for in vitro dose-response experiments?

A4: Target engagement can be confirmed by observing the direct downstream effects of disrupting the CBFβ-RUNX1 interaction. This can be measured by:

-

Quantitative PCR (qPCR): Measure the mRNA levels of known RUNX1 target genes (e.g., MYC, BCL2). Inhibition should lead to a dose-dependent decrease in the expression of these genes.

A5: The optimal concentration should be determined by correlating target engagement with a functional cellular outcome. Key assays include:

-

Apoptosis Assays: To confirm if the observed reduction in cell viability is due to programmed cell death, use methods like Annexin V/PI staining followed by flow cytometry.

Data Presentation

| Cell Line | Cancer Type | Key Mutation | IC50 (µM) |

| ME-1 | Acute Myeloid Leukemia (AML) | inv(16) | 0.8 |

| THP-1 | Acute Monocytic Leukemia | MLL-AF9 | 12.5 |

| U937 | Histiocytic Lymphoma | - | 15.2 |

| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | > 25 |

Note: Data are representative and should be determined empirically for your specific experimental system.

Table 2: Example Dose-Response Data for Target Engagement vs. Cytotoxicity

This table illustrates an example experiment in ME-1 cells after 48 hours of treatment, comparing the concentration required for target modulation with that causing general cytotoxicity.

| This compound Conc. (µM) | MYC Gene Expression (Relative to DMSO Control) | Cell Viability (% of DMSO Control) |

| 0 (DMSO) | 100% | 100% |

| 0.1 | 85% | 98% |

| 0.5 | 60% | 95% |

| 1.0 | 45% | 88% |

| 5.0 | 20% | 55% |

| 10.0 | 15% | 30% |

| 25.0 | 12% | 10% |

Troubleshooting Guides

-

Is the compound active?

-

Is the concentration high enough?

-

Solution: Your cell line may be less sensitive. Broaden your dose-response range up to 50 µM. Ensure you are incubating for a sufficient duration (try 48-72 hours) to allow for phenotypic changes to occur.

-

-

Is the target present and relevant in your cell model?

-